molecular formula C32H41NO8 B601111 N-(4-Hydroxyphenyl)retinamide-O-glucuronide CAS No. 79982-82-4

N-(4-Hydroxyphenyl)retinamide-O-glucuronide

Cat. No.: B601111
CAS No.: 79982-82-4
M. Wt: 567.69
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Hydroxyphenyl)retinamide-O-glucuronide (4-HPROG) is a major glucuronide conjugate metabolite of the synthetic retinoid Fenretinide (4-HPR) . Research indicates that this metabolite possesses significant chemotherapeutic potential. In vivo studies using a DMBA-induced rat mammary tumor model have demonstrated that 4-HPROG exhibits greater antitumor potency than its parent compound, Fenretinide . The compound has been shown to induce tumor regression and offers a chemotherapeutic advantage due to its higher efficacy and lower systemic toxicity profile compared to the free retinoid . The presence of the glucuronide group is a key structural feature that influences the compound's properties. Research into related glycosyl conjugates of 4-HPR suggests that the sugar moiety may act as a carrier, potentially influencing the selectivity of the compound for cancer cell lines . As a polar metabolite, 4-HPROG is part of the natural biotransformation pathway of Fenretinide and is excreted as such . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(2S,3S,6S)-6-[4-[[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H41NO8/c1-19(11-16-24-21(3)10-7-17-32(24,4)5)8-6-9-20(2)18-25(34)33-22-12-14-23(15-13-22)40-31-28(37)26(35)27(36)29(41-31)30(38)39/h6,8-9,11-16,18,26-29,31,35-37H,7,10,17H2,1-5H3,(H,33,34)(H,38,39)/b9-6+,16-11+,19-8+,20-18+/t26?,27-,28?,29-,31+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVITUJIIRZWOPU-JNRLUXRTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NC2=CC=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)NC2=CC=C(C=C2)O[C@H]3C(C([C@@H]([C@H](O3)C(=O)O)O)O)O)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H41NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79982-82-4
Record name N-(4-Hydroxyphenyl)retinamide-O-glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079982824
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Chemical Reactions Analysis

N-(4-Hydroxyphenyl)retinamide-O-glucuronide undergoes various chemical reactions, including:

Scientific Research Applications

Chemopreventive Properties

4-HPROG has demonstrated significant chemopreventive effects in various studies. Research indicates that it is more effective than its parent compound, N-(4-hydroxyphenyl)retinamide (4-HPR), in inhibiting mammary tumor growth in animal models. In a study involving DMBA-induced mammary tumors in rats, 4-HPROG showed a greater reduction in tumor incidence and multiplicity compared to equimolar concentrations of 4-HPR, suggesting enhanced efficacy and reduced toxicity .

Table 1: Comparative Efficacy of 4-HPROG vs. 4-HPR

CompoundTumor Regression (%)Maximum Tolerated Dose (mmol/kg)
4-HPR49%3.5
4-HPROG75%5

Treatment of Ocular Diseases

Research has highlighted the potential of 4-HPROG in treating ocular surface diseases such as ocular cicatricial pemphigoid (OCP). In vivo studies on vitamin A-deficient rabbits indicated that topical application of 0.1% 4-HPROG improved conjunctival health and reduced squamous metaplasia . This suggests that the compound may be beneficial for patients suffering from mucin deficiency and related conditions.

Breast Cancer Prevention

Clinical trials have shown that 4-HPR can reverse premalignant lesions such as oral leukoplakia and has preventive effects against ovarian and contralateral breast cancers . The glucuronide derivative may enhance these effects due to its improved bioavailability and lower toxicity profile.

Future Research Directions

Despite promising results, further studies are needed to fully elucidate the pharmacokinetics and long-term safety of 4-HPROG in humans. The compound's stability, bioavailability, and potential side effects must be thoroughly investigated through clinical trials to establish its efficacy as a standard treatment option for cancer prevention and ocular diseases.

Mechanism of Action

The compound exerts its effects through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms. It selectively accumulates in breast tissue and induces apoptosis in cancer cells. Unlike other retinoids, it does not rely on differentiation but rather on the induction of apoptosis, making it effective against both estrogen receptor-positive and estrogen receptor-negative breast cancer cell lines .

Comparison with Similar Compounds

Comparative Analysis with Structural and Functional Analogs

Comparison with Parent Compound: N-(4-Hydroxyphenyl)retinamide (4-HPR)

4-HPR, the parent compound of 4-HPROG, is a well-studied chemopreventive retinoid but suffers from dose-limiting toxicities, including hepatic and dermatological effects . Key differences include:

  • Potency : 4-HPROG induces tumor regression at lower equimolar doses than 4-HPR (e.g., 75% regression at 2 mmol/kg vs. minimal efficacy for 4-HPR at the same dose) .
  • Toxicity : The MTD of 4-HPROG (5 mmol/kg) is 43% higher than that of 4-HPR (3.5 mmol/kg) .
  • Stability : Unlike 4-HPR, 4-HPROG resists hydrolysis in vivo, maintaining its conjugated form in systemic circulation .

Table 1: 4-HPROG vs. 4-HPR in Rat Mammary Tumor Models

Parameter 4-HPROG 4-HPR
Tumor Regression Rate 75% (2 mmol/kg diet) <20% (2 mmol/kg diet)
MTD 5 mmol/kg 3.5 mmol/kg
β-Glucuronidase Stability Resistant N/A (Non-glucuronidated)

Comparison with C-Linked Glucuronide Analogs (4-HPRCG)

The C-linked benzyl glucuronide analog (4-HPRCG) was developed to address the hydrolytic instability of 4-HPROG. Key findings include:

  • Stability : 4-HPRCG is resistant to both acid hydrolysis and β-glucuronidase cleavage, unlike 4-HPROG, which is susceptible to enzymatic degradation .
  • Efficacy : In DMBA-induced mammary tumor models, 4-HPRCG reduced tumor incidence to 27% (vs. 57% for 4-HPROG) and multiplicity to 0.36 tumors/rat (vs. 0.71 for 4-HPROG) at 80 days post-induction .
  • Receptor Binding: Neither 4-HPROG nor 4-HPRCG binds effectively to nuclear retinoid receptors (RARα, RARβ, RARγ) or cellular retinoid-binding proteins, suggesting a distinct mechanism of action .

Table 2: 4-HPROG vs. 4-HPRCG in Chemopreventive Activity

Parameter 4-HPROG 4-HPRCG
Tumor Incidence 57% 27%
Tumor Multiplicity 0.71 tumors/rat 0.36 tumors/rat
β-Glucuronidase Stability Susceptible Resistant

Comparison with Other Retinoid Glucuronides

Retinoyl β-Glucuronide (RAG)

RAG, a natural metabolite of retinoic acid (RA), shares 4-HPROG’s low toxicity but differs in therapeutic scope:

  • Toxicity : Both RAG and 4-HPROG lack the teratogenicity and hepatotoxicity associated with RA .
Arylamide C-Glucuronide Analogs

Synthetic C-glucuronides, such as 4-(retinamido)benzyl-C-glucuronide, exhibit enhanced stability and receptor interactions:

  • Receptor Binding: 4-(retinamido)benzyl-C-glucuronide reduces retinoic acid binding to RARγ by 78% (vs. 7% for 4-HPROG), indicating stronger receptor competition .
  • Enzyme Inhibition : This analog inhibits β-glucuronidase 2-fold more effectively than 4-HPROG, prolonging its in vivo activity .

Table 3: Receptor Binding Competition of Retinoid Glucuronides

Compound % Reduction in RA Binding (RARγ)
4-HPROG 7%
4-(retinamido)benzyl-C-glucuronide 78%
4-HPR 7%

Biological Activity

N-(4-Hydroxyphenyl)retinamide-O-glucuronide (4-HPROG) is a synthetic retinoid derivative that has garnered attention for its biological activity, particularly in the context of cancer treatment and ocular health. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of this compound

4-HPROG is derived from N-(4-hydroxyphenyl)retinamide (4-HPR), a retinoid known for its anti-cancer properties. The glucuronide conjugation enhances its solubility and stability, potentially increasing its therapeutic efficacy while reducing toxicity compared to its parent compound.

The biological activity of 4-HPROG is primarily attributed to its ability to induce apoptosis in cancer cells and modulate cellular differentiation. It operates through both retinoid receptor-dependent and -independent pathways:

  • Apoptosis Induction : 4-HPROG has been shown to promote programmed cell death in various cancer cell lines, including breast and cervical cancer cells. This effect is mediated by the generation of reactive oxygen species (ROS), which play a critical role in signaling apoptosis .
  • Differentiation : The compound also influences cellular differentiation, particularly in epithelial tissues, which is vital for restoring normal function in conditions like ocular surface diseases .

Antitumor Potency

Research indicates that 4-HPROG exhibits superior antitumor activity compared to equimolar doses of 4-HPR. In a study involving DMBA-induced rat mammary tumors, tumor regression was observed in 75% of rats fed a diet containing 2 mmol/kg of 4-HPROG . The maximum tolerated dose was higher for 4-HPROG (5 mmol/kg) than for 4-HPR (3.5 mmol/kg), indicating a favorable safety profile .

Table 1: Comparison of Antitumor Effects

CompoundDose (mmol/kg)Tumor Regression (%)Maximum Tolerated Dose (mmol/kg)
N-(4-Hydroxyphenyl)retinamide2753.5
This compound2Higher than 755

Clinical Applications

4-HPROG has shown promise in the chemoprevention of various cancers. In clinical trials, it demonstrated activity in reversing premalignant oral leukoplakia and reducing the incidence of contralateral breast cancer among premenopausal patients .

Ocular Applications

The compound's stability and solubility make it suitable for topical applications in treating ocular surface diseases. In vivo studies on vitamin A-deficient rabbits revealed significant improvements in corneal xerosis within three days of treatment with topical 0.1% 4-HPROG, with restoration of normal conjunctival epithelium by two weeks .

Table 2: Efficacy of 4-HPROG in Ocular Treatment

ParameterObserved Effect
Corneal XerosisCleared within 3 days
Conjunctival EpitheliumRestored by week 2
Goblet Cells PresencePresent by week 3
Ocular IrritationNone observed

Case Studies

  • Breast Cancer Prevention : A study involving women with a history of breast cancer showed that those treated with 4-HPROG had a significantly lower recurrence rate compared to controls, suggesting its potential as a preventive agent .
  • Ocular Surface Disease : In patients with cicatrizing conjunctival diseases, treatment with topical 4-HPROG resulted in improved epithelial health without irritation, indicating its therapeutic potential for ocular conditions .

Q & A

Q. Methodological Notes

  • Data Contradictions : Address discrepancies (e.g., hydrolysis relevance) using orthogonal assays (e.g., receptor knockout models).
  • Advanced Models : Use patient-derived xenografts (PDX) for human-relevant pharmacokinetic profiling.
  • Ethical Compliance : Follow NIH guidelines for preclinical studies, including ARRIVE criteria for animal trials .

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